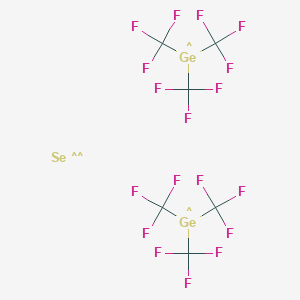silane CAS No. 113109-13-0](/img/structure/B14299212.png)
[(4,8-Dimethylnona-1,3,7-trien-2-yl)oxy](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane is an organic compound with a complex structure that includes both silicon and carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane typically involves the reaction of 4,8-dimethylnona-1,3,7-triene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of (4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
(4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
科学研究应用
Chemistry
In chemistry, (4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials with unique properties.
Biology
The compound has potential applications in biology, particularly in the development of silicon-based biomaterials. These materials can be used in medical implants and drug delivery systems due to their biocompatibility and stability.
Medicine
In medicine, (4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane is being explored for its potential use in diagnostic imaging and therapeutic applications. Its unique chemical properties allow for the development of novel imaging agents and targeted drug delivery systems.
Industry
Industrially, the compound is used in the production of specialty coatings and adhesives. Its ability to form strong bonds with various substrates makes it valuable in the manufacturing of high-performance materials.
作用机制
The mechanism by which (4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved in these reactions depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
Similar Compounds
- (E)-4,8-Dimethylnona-1,3,7-triene
- (Z)-4,8-Dimethylnona-1,3,7-triene
- 2,6-Dimethyl-2,6,8-nonatriene
Uniqueness
(4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane is unique due to the presence of both silicon and carbon atoms in its structure. This combination imparts distinct chemical properties that are not found in purely carbon-based compounds. The ability to undergo a variety of chemical reactions and form stable bonds with different elements makes it a versatile compound with numerous applications.
属性
CAS 编号 |
113109-13-0 |
|---|---|
分子式 |
C14H26OSi |
分子量 |
238.44 g/mol |
IUPAC 名称 |
4,8-dimethylnona-1,3,7-trien-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C14H26OSi/c1-12(2)9-8-10-13(3)11-14(4)15-16(5,6)7/h9,11H,4,8,10H2,1-3,5-7H3 |
InChI 键 |
BFKPJKURTWKMAZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CC(=C)O[Si](C)(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


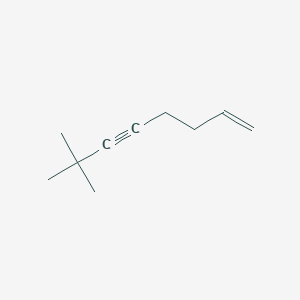
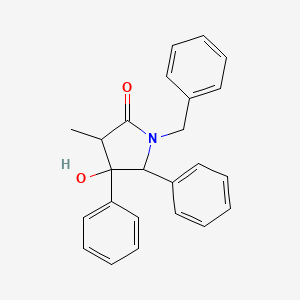
![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
![[(Octadecylamino)methyl]phosphonic acid](/img/structure/B14299165.png)


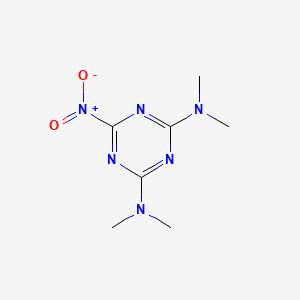
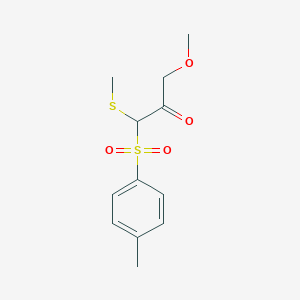
![6-Ethoxy-5H-benzo[7]annulene](/img/structure/B14299201.png)


![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)

